N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with an ethoxyethyl chain terminating in a thiophen-2-yl acetamide moiety (Figure 1). The triazolo-pyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and CNS-targeted therapies . The 3,4-dimethoxyphenyl substituent contributes electron-donating effects and enhances aromatic interactions, while the thiophene moiety may act as a bioisostere for phenyl groups, influencing solubility and target binding .
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-28-16-6-5-14(12-17(16)29-2)21-24-23-18-7-8-20(25-26(18)21)30-10-9-22-19(27)13-15-4-3-11-31-15/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCURRSQFGRXXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound characterized by its unique structural features that include a triazolopyridazine core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises:
- A triazolopyridazine core which is known for various biological activities.
- A dimethoxyphenyl group that may enhance lipophilicity and biological interactions.
- A thiophenyl moiety that can contribute to the compound's pharmacological properties.
Anticancer Properties
Research indicates that compounds with triazole and pyridazine structures exhibit significant anticancer activity. For instance, derivatives containing these groups have been shown to inhibit various cancer cell lines. In vitro studies demonstrated that modifications in the substituents on the triazole ring can lead to enhanced potency against cancer cells such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values reported in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 6.2 |
| Another Triazole Derivative | T47D | 27.3 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. The presence of the thiophenyl group is hypothesized to contribute to this activity by modulating inflammatory pathways. In studies involving COX-II inhibition, similar compounds have exhibited significant anti-inflammatory effects with ED50 values comparable to established drugs like Celecoxib .
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : Binding to specific receptors that regulate cellular signaling pathways associated with growth and inflammation.
- Oxidative Stress Reduction : Potential antioxidant properties that mitigate cellular damage.
Case Studies
Several studies have focused on the biological evaluation of related compounds with similar structures:
- Study on Triazole Derivatives : A study highlighted that triazole derivatives exhibited a wide range of biological activities including anticancer and anti-inflammatory effects. The introduction of various substituents significantly affected their potency .
- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing tumor size and inflammation markers, showing promising results that warrant further exploration into clinical applications .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can show IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. This suggests that modifications in the triazole structure can enhance anticancer activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
Anti-inflammatory Properties
The compound's structural features may also contribute to its anti-inflammatory properties. The triazolo[4,3-b]pyridazine core is known for its ability to modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory agents.
Enzyme Inhibition Studies
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide can be utilized in studying enzyme interactions and protein binding due to its unique binding properties. The presence of the thiophenyl group may enhance its binding affinity to specific enzymes or receptors.
Pharmacological Investigations
The compound is being explored for its potential pharmacological effects beyond anticancer and anti-inflammatory activities. Its interaction with biological targets could lead to novel therapeutic agents in treating various diseases.
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials with unique properties. Its reactivity and stability make it suitable for developing specialty chemicals and polymers.
Case Studies
Several studies have focused on the synthesis and characterization of compounds related to this compound:
- Synthesis and Characterization : A study published in the Journal of Medicinal Chemistry detailed the synthesis of triazole derivatives and their biological evaluations . The findings highlighted the importance of structural modifications in enhancing biological activity.
- Biological Activity Assessment : Research published in Pharmaceutical Biology examined the pharmacological profiles of similar compounds and their potential therapeutic applications . This study provided insights into how structural features influence biological interactions.
Comparison with Similar Compounds
Aromatic Substituents
- 4-Ethoxyphenyl (891117-12-7): Single methoxy group reduces logP (~2.8), improving aqueous solubility but possibly weakening target affinity .
- Thiophen-2-yl (Target Compound): Bioisosteric replacement of phenyl may reduce metabolic oxidation compared to 4-chlorophenyl analogues (e.g., 763107-11-5 in ) .
Heteroatom Modifications
NMR and Conformational Analysis
demonstrates that substituent changes in triazolo-pyridazine derivatives alter chemical shifts in regions A (positions 39–44) and B (29–36), correlating with conformational changes . For the target compound, the thiophen-2-yl group may induce unique shifts in region A, distinguishing it from phenyl or methoxyphenyl analogues.
ADMET Considerations
- Lipophilicity: The target compound’s dimethoxy and thiophene groups predict moderate logP (~3.5), balancing solubility and membrane permeability .
- Metabolic Stability: Thiophene rings are susceptible to CYP450-mediated oxidation, though the dimethoxyphenyl group may slow metabolism compared to methyl-substituted analogues (e.g., 891117-12-7) .
- Toxicity: Thiophene-containing compounds (e.g., 1002636-46-5 in ) may pose hepatotoxicity risks, necessitating in vitro screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
